
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a chemical compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylaceticanhydride moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride typically involves the reaction of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetate
- alpha-Methoxy-alpha-(trifluoromethyl)benzyl alcohol
Uniqueness
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, ester, and alcohol counterparts
Propriétés
Formule moléculaire |
C18H12F6O5 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |
Clé InChI |
FODRGPZKPKPAGP-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



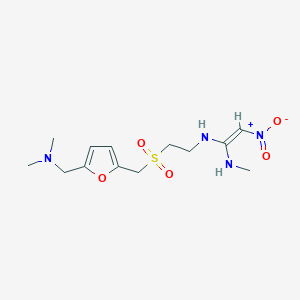
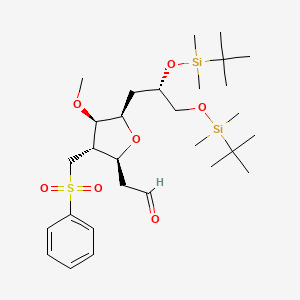
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
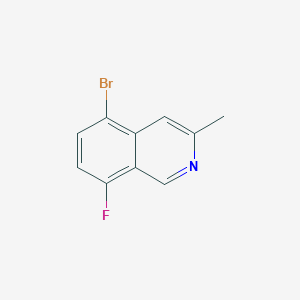
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

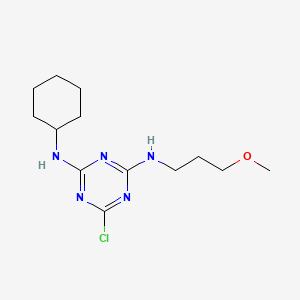
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
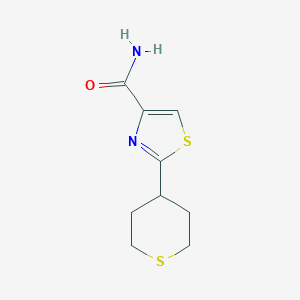
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

